3-Cyano-4-fluorobenzoic acid
Overview
Description
3-Cyano-4-fluorobenzoic acid: is an organic compound with the molecular formula C8H4FNO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a cyano group (–CN) and a fluorine atom (–F), respectively. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluorobenzoic acid typically involves the following steps:
Nitration and Halogenation: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the carboxyl group. This is followed by halogenation to introduce the fluorine atom.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then subjected to the Sandmeyer reaction to replace the diazonium group with a cyano group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The carboxyl group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products:
Substitution Products: Various substituted benzoic acids.
Reduction Products: 3-Amino-4-fluorobenzoic acid.
Oxidation Products: Corresponding carboxylic acid derivatives.
Scientific Research Applications
Chemistry: 3-Cyano-4-fluorobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific biological pathways. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Cyano-4-fluorobenzoic acid and its derivatives involves interaction with specific molecular targets. For instance, in medicinal applications, its derivatives may inhibit enzymes or receptors involved in disease pathways. The cyano and fluorine groups play a crucial role in enhancing the binding affinity and specificity of these compounds to their targets .
Comparison with Similar Compounds
- 4-Cyano-3-fluorobenzoic acid
- 2-Cyano-4-fluorobenzoic acid
- 3-Cyano-2-fluorobenzoic acid
- 4-Cyano-2-fluorobenzoic acid
Comparison: 3-Cyano-4-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-cyano-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHGATOBRPWPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378782 | |
Record name | 3-cyano-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171050-06-9 | |
Record name | 3-cyano-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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